4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile is a complex organic compound with the molecular formula C21H15ClN4O3 and a molecular weight of 406.8 g/mol. This compound features a unique structure that integrates a chloromethyl group, a triazole ring, and a benzonitrile moiety, making it an interesting subject for chemical research. Its systematic IUPAC name reflects its intricate arrangement of functional groups, which include oxochromen and triazole components that contribute to its potential biological activities and applications in medicinal chemistry .
The chemical reactivity of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile can be attributed to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. The triazole ring is known for its ability to participate in cycloaddition reactions and can also act as a ligand in coordination chemistry. Additionally, the oxochromen moiety may exhibit reactivity typical of carbonyl compounds, such as condensation reactions or Michael additions .
The synthesis of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile typically involves multi-step synthetic pathways. One potential method includes:
The potential applications of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile span various fields:
Interaction studies involving 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile could focus on:
Several compounds share structural similarities with 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-hydroxyphenyl)-7-[2-(5-pyridin-4-yl)ethoxy]-chromen | Contains hydroxy and pyridine groups | Different biological activity profile |
| 7-[2-(3-fluorophenyl)-2oxoethoxy]-3-(4-hydroxyphenyl)chromen | Incorporates fluorophenyl and hydroxy groups | Fluorine substitution may enhance activity |
| 3-(4-hydroxyphenyl)-7-[2-(trifluoromethyl)phenyl]-chromen | Features trifluoromethyl group | Potential for increased lipophilicity |
These compounds highlight the uniqueness of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yloxy]methyl]triazol]-1-yloxy]-methyl-benzonitrile by showcasing how variations in substituents affect biological activity and chemical properties .